P-CAB agent 2 hydrochloride
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Overview
Description
P-CAB agent 2 hydrochloride is a potent and orally active potassium-competitive acid blocker and gastric acid secretion inhibitor. It effectively inhibits H+/K±ATPase activity with an IC50 value of less than 100 nM . This compound is primarily used in the treatment of acid-related disorders such as gastroesophageal reflux disease and peptic ulcers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of P-CAB agent 2 hydrochloride involves multiple steps, including the formation of pyrrole sulfonyl derivatives. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
P-CAB agent 2 hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
P-CAB agent 2 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study acid-base reactions and enzyme inhibition.
Biology: Investigated for its effects on cellular processes and ion channel regulation.
Medicine: Explored for its potential therapeutic effects in treating acid-related disorders and its role in gastric acid secretion inhibition.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
P-CAB agent 2 hydrochloride exerts its effects by inhibiting the H+/K±ATPase enzyme, which is responsible for the final step in gastric acid secretion. This inhibition results in a significant reduction in gastric acid production. The compound also targets the hERG potassium channel, although it shows no acute toxicity .
Comparison with Similar Compounds
Similar Compounds
Vonoprazan: Another potassium-competitive acid blocker with similar mechanisms of action.
Tegoprazan: A newer P-CAB with a rapid onset of action and prolonged acid suppression.
Fexuprazan: Currently under development, showing promising results in clinical trials.
Uniqueness
P-CAB agent 2 hydrochloride is unique due to its high potency and low toxicity profile. It offers a rapid onset of action and prolonged acid suppression, making it a valuable addition to the class of potassium-competitive acid blockers .
Properties
Molecular Formula |
C22H26ClFN2O4S |
---|---|
Molecular Weight |
469.0 g/mol |
IUPAC Name |
1-[5-(2-fluorophenyl)-1-[3-(3-methoxypropoxy)phenyl]sulfonylpyrrol-3-yl]-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C22H25FN2O4S.ClH/c1-24-15-17-13-22(20-9-3-4-10-21(20)23)25(16-17)30(26,27)19-8-5-7-18(14-19)29-12-6-11-28-2;/h3-5,7-10,13-14,16,24H,6,11-12,15H2,1-2H3;1H |
InChI Key |
JWWFXPUXOBHMCJ-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=CC(=C3)OCCCOC.Cl |
Origin of Product |
United States |
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